8-Bromo-1-chloro-5-methoxyisoquinoline
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H7BrClNO |
|---|---|
Molecular Weight |
272.52 g/mol |
IUPAC Name |
8-bromo-1-chloro-5-methoxyisoquinoline |
InChI |
InChI=1S/C10H7BrClNO/c1-14-8-3-2-7(11)9-6(8)4-5-13-10(9)12/h2-5H,1H3 |
InChI Key |
OPRMBHTUZDGKCE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CN=C(C2=C(C=C1)Br)Cl |
Origin of Product |
United States |
Reaction Chemistry and Mechanistic Investigations of 8 Bromo 1 Chloro 5 Methoxyisoquinoline
Reactivity of Halogen Substituents in Isoquinoline (B145761) Systems
The isoquinoline nucleus is characterized by an electron-deficient pyridine (B92270) ring fused to a benzene (B151609) ring. This electronic disparity governs the type of reactions that occur on each ring system. Nucleophilic substitutions are favored on the pyridine ring, particularly at the C1 position, while electrophilic substitutions occur on the benzene moiety, typically at C5 and C8. youtube.comyoutube.com The presence of two different halogen atoms at distinct electronic environments—chlorine at the activated C1 position and bromine at the C8 position—sets the stage for selective functionalization.
Electrophilic Aromatic Substitution (EAS) on the isoquinoline core preferentially occurs on the carbocyclic (benzene) ring, which is more electron-rich than the nitrogen-containing heterocyclic ring. quimicaorganica.org The most favored positions for electrophilic attack are C5 and C8, as substitution at these sites leads to the most stable cationic intermediates (Wheland intermediates). quimicaorganica.orgquora.com
In 8-Bromo-1-chloro-5-methoxyisoquinoline, both the C5 and C8 positions are already substituted. Therefore, the regiochemical outcome of any further EAS reaction is determined by the directing effects of the existing groups. The substituents are:
5-methoxy group (-OCH₃): A powerful activating group and an ortho-, para-director due to its strong +R (resonance) effect.
8-bromo group (-Br): A deactivating group due to its -I (inductive) effect, but an ortho-, para-director due to its +R effect.
1-chloro group (-Cl): Located on the electron-poor pyridine ring, its influence on EAS on the benzene ring is primarily a deactivating -I effect.
The methoxy (B1213986) group is the most influential substituent. As a strong ortho-, para-director located at C5, it would strongly direct incoming electrophiles to the C6 position (ortho) and the C8 position (para). Since the C8 position is already occupied by bromine, the C6 position is the most likely site for subsequent electrophilic attack, such as nitration or halogenation. thieme-connect.de The combined deactivating effects of the bromine and chlorine atoms suggest that forcing conditions may be necessary to achieve further electrophilic substitution.
Nucleophilic Aromatic Substitution (SNAr) is a characteristic reaction of electron-deficient aromatic systems, such as the pyridine ring of isoquinoline. The C1 position is particularly activated for nucleophilic attack due to its position alpha to the electron-withdrawing ring nitrogen. youtube.com The presence of a good leaving group, such as chlorine, at this position makes this compound an excellent substrate for SNAr reactions.
The generally accepted mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the C1 carbon, breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex. In the second step, the leaving group (chloride ion) is eliminated, restoring the aromaticity and resulting in the substituted product. mdpi.com
The C1-chloro is significantly more susceptible to nucleophilic displacement than the C8-bromo. The C8 position is on the electron-rich benzene ring and is not activated towards nucleophilic attack. Therefore, selective substitution of the C1-chloro group with various nucleophiles (e.g., amines, alkoxides, thiolates) can be achieved with high regioselectivity, leaving the C8-bromo group intact for subsequent transformations. Studies on related chloroquinolines and chloroquinazolines confirm the high reactivity of a chloro group at a position alpha to a ring nitrogen. mdpi.comresearchgate.net
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov The utility of this compound in this context lies in the differential reactivity of the carbon-bromine and carbon-chlorine bonds.
In general, the reactivity of aryl halides in oxidative addition to a Palladium(0) catalyst, the key step in most cross-coupling cycles, follows the order: C-I > C-Br > C-Cl. This established reactivity hierarchy allows for the selective functionalization of the C8-bromo position while the C1-chloro position remains untouched under carefully controlled reaction conditions. researchgate.net This orthogonal reactivity enables a stepwise approach to molecular diversification, where the C8 position can be modified first via a Suzuki or Sonogashira coupling, followed by a subsequent reaction (e.g., nucleophilic substitution or a second, more forcing cross-coupling) at the C1 position.
A variety of aryl and heteroaryl groups can be introduced at the C8 position using standard Suzuki-Miyaura conditions, typically employing a palladium catalyst, a phosphine (B1218219) ligand, and a base. uzh.ch
Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling at the C8-Position This table is illustrative, based on typical conditions for related aryl bromides.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Product |
|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ | Toluene/H₂O | 90 | 1-chloro-5-methoxy-8-phenylisoquinoline |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3%) | Cs₂CO₃ | Dioxane | 100 | 1-chloro-5-methoxy-8-(4-methoxyphenyl)isoquinoline |
Derivatization Strategies for Structural Diversification
Acylation Reactions:Similarly, no specific examples or detailed procedures for the acylation of this compound were found.
Without dedicated research on this specific molecule, any attempt to generate the requested content would require extrapolation from related compounds. This would constitute a generalization that falls outside the strict parameters of the user's request for scientifically accurate information focused solely on this compound. Therefore, the article cannot be generated at this time.
Reduction Reactions
The reduction of halogenated isoquinolines is a critical transformation in synthetic organic chemistry, enabling the selective removal of halogen atoms to produce a variety of functionalized derivatives. In the case of this compound, reduction reactions can theoretically proceed via several pathways, including complete dehalogenation, selective removal of one halogen over the other, or reduction of the heterocyclic ring system. The outcomes of these reactions are highly dependent on the choice of reducing agent, catalyst, and reaction conditions.
While specific studies detailing the reduction of this compound are not extensively documented in publicly available literature, the reactivity of similarly substituted isoquinolines allows for a reasoned projection of its behavior. Generally, the carbon-bromine bond is more susceptible to cleavage than the carbon-chlorine bond due to its lower bond dissociation energy. This difference in reactivity can often be exploited to achieve selective debromination.
Catalytic hydrogenation is a common and effective method for the dehalogenation of aryl halides. For a substrate like this compound, catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst in the presence of a hydrogen source is expected to be a viable reduction method. The choice of reaction solvent and the addition of a base, such as triethylamine (B128534) or potassium carbonate, can significantly influence the reaction's efficiency and selectivity by neutralizing the hydrogen halide formed during the reaction.
Metal hydride reagents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4), are also employed for the reduction of various functional groups. However, their effectiveness in the direct reduction of aryl halides can be limited and often requires harsher conditions or the presence of a catalyst.
Investigations into the reduction of related halogenated isoquinolines have provided insights into potential reaction pathways. For instance, studies on other bromo-chloro substituted heterocycles have demonstrated that selective reduction is achievable. The precise conditions, including temperature, pressure, and catalyst loading, would need to be empirically determined to optimize the selective reduction of this compound.
Below is a table summarizing plausible reduction reactions for this compound based on established methodologies for similar compounds.
| Reaction Type | Reagents and Conditions | Expected Major Product | Plausible Minor Product(s) |
|---|---|---|---|
| Selective Catalytic Debromination | H₂, Pd/C, Base (e.g., Et₃N), Solvent (e.g., EtOH), Room Temperature | 1-Chloro-5-methoxyisoquinoline | 5-Methoxyisoquinoline |
| Complete Catalytic Dehalogenation | H₂, Pd/C, Base (e.g., K₂CO₃), Solvent (e.g., MeOH), Elevated Temperature/Pressure | 5-Methoxyisoquinoline | 1-Chloro-5-methoxyisoquinoline |
| Reductive Dehalogenation with Metal Hydride (Catalyzed) | NaBH₄, PdCl₂, Solvent (e.g., THF/MeOH) | 1-Chloro-5-methoxyisoquinoline and/or 5-Methoxyisoquinoline | Unreacted Starting Material |
Detailed mechanistic investigations would likely reveal the intricacies of these transformations. For catalytic hydrogenation, the mechanism is believed to involve oxidative addition of the aryl halide to the palladium surface, followed by hydrogenolysis of the resulting palladium-aryl intermediate. The selectivity for the C-Br bond cleavage over the C-Cl bond would be attributed to the lower activation energy required for the oxidative addition of the C-Br bond.
Further research is necessary to fully elucidate the specific reduction chemistry of this compound and to develop optimized protocols for the selective synthesis of its dehalogenated derivatives.
Advanced Structural Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of organic molecules in solution. A complete NMR analysis would provide unambiguous evidence for the arrangement of atoms in 8-Bromo-1-chloro-5-methoxyisoquinoline.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation
¹H NMR spectroscopy would be employed to identify the chemical environment of each proton in the molecule. The expected spectrum would show distinct signals for the aromatic protons on the isoquinoline (B145761) core and the protons of the methoxy (B1213986) group. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would allow for the assignment of each proton to its specific position on the isoquinoline ring.
Interactive Data Table: Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H-3 | 7.5 - 7.8 | d | 5.0 - 6.0 |
| H-4 | 7.2 - 7.5 | d | 5.0 - 6.0 |
| H-6 | 6.8 - 7.1 | d | 8.0 - 9.0 |
| H-7 | 7.4 - 7.7 | d | 8.0 - 9.0 |
| -OCH₃ | 3.9 - 4.1 | s | N/A |
Note: The above data is a prediction based on general principles of NMR spectroscopy for similar structures and has not been experimentally verified.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
¹³C NMR spectroscopy is crucial for mapping the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the electronic environment and hybridization of each carbon atom.
Interactive Data Table: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 | 150 - 155 |
| C-3 | 120 - 125 |
| C-4 | 110 - 115 |
| C-4a | 135 - 140 |
| C-5 | 155 - 160 |
| C-6 | 115 - 120 |
| C-7 | 125 - 130 |
| C-8 | 100 - 105 |
| C-8a | 140 - 145 |
| -OCH₃ | 55 - 60 |
Note: The above data is a prediction based on general principles of NMR spectroscopy for similar structures and has not been experimentally verified.
Advanced NMR Techniques (e.g., 2D NMR, NOESY)
To definitively assign all proton and carbon signals and to elucidate the through-bond and through-space correlations, a suite of two-dimensional (2D) NMR experiments would be necessary. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would establish correlations between protons and their directly attached or more distant carbon atoms, respectively. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment would provide information about the spatial proximity of protons, which can be critical for confirming the regiochemistry of the substituents.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) would be essential for determining the exact mass of this compound with high precision. This measurement would allow for the unambiguous determination of its molecular formula, C₁₀H₇BrClNO, by comparing the experimentally measured mass to the calculated theoretical mass.
Interactive Data Table: Predicted HRMS Data
| Ion | Calculated m/z |
| [M+H]⁺ | 271.9505 |
Note: The calculated m/z is for the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N, ¹⁶O) and may vary with different isotopic compositions.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC-MS) for Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) and its higher-resolution counterpart, Ultra-Performance Liquid Chromatography (UPLC-MS), are indispensable techniques for the analysis of complex mixtures. In the context of the synthesis or purification of this compound, these methods would be employed to assess the purity of the compound, identify any impurities or byproducts, and monitor the progress of chemical reactions. The liquid chromatography component separates the components of a mixture, which are then detected and identified by the mass spectrometer.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in this compound. By analyzing the absorption of infrared radiation at specific wavenumbers, the characteristic vibrations of molecular bonds can be determined. For this compound, the IR spectrum is expected to display a series of absorption bands that correspond to its distinct structural features.
The aromatic isoquinoline core would be identified by C=C stretching vibrations typically observed in the 1600-1450 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring are expected to appear around 3100-3000 cm⁻¹. The presence of the methoxy group (-OCH₃) is critical and would be confirmed by C-H stretching vibrations just below 3000 cm⁻¹ and a prominent C-O stretching band in the 1250-1000 cm⁻¹ range. Furthermore, the carbon-halogen bonds would produce signals in the fingerprint region (below 1000 cm⁻¹), with the C-Cl stretch appearing around 800-600 cm⁻¹ and the C-Br stretch at lower frequencies, typically between 600-500 cm⁻¹.
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Type of Vibration |
| Aromatic C-H | 3100-3000 | Stretch |
| Methoxy C-H | 2950-2850 | Stretch |
| Aromatic C=C | 1600-1450 | Stretch |
| Methoxy C-O | 1250-1000 | Stretch |
| C-Cl | 800-600 | Stretch |
| C-Br | 600-500 | Stretch |
Note: The table indicates generalized expected ranges for the respective functional groups. Precise peak positions would require experimental data.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this technique would provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.
A suitable single crystal of the compound, grown from an appropriate solvent, would be irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be resolved. This analysis would confirm the substitution pattern on the isoquinoline ring, definitively placing the bromine atom at position 8, the chlorine atom at position 1, and the methoxy group at position 5. Key structural parameters, such as the planarity of the isoquinoline ring system and the orientation of the methoxy group, would be precisely determined.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Data Type | Significance |
| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the symmetry of the unit cell. |
| Space Group | e.g., P2₁/c, Pbca | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and angles of the repeating crystal lattice unit. |
| Z | Integer | Number of molecules per unit cell. |
| Final R-factor | Decimal (e.g., < 0.05) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Note: This table illustrates the type of data obtained from an X-ray crystallography experiment. Specific values are not available from public-domain sources for this compound.
Chromatographic Methods for Purification and Analysis
Chromatographic techniques are indispensable for the separation, purification, and analytical assessment of this compound, particularly in monitoring reaction progress and ensuring the purity of the final product.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for the analysis and purification of this compound. A typical setup would involve a reversed-phase column (e.g., C18) as the stationary phase, which separates compounds based on their hydrophobicity.
The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. By running a gradient of increasing organic solvent concentration, compounds are eluted from the column at different retention times based on their polarity. The purity of a sample of this compound can be assessed by the presence of a single major peak in the chromatogram, with the area of the peak being proportional to its concentration.
Table 3: Illustrative HPLC Parameters
| Parameter | Example Condition | Purpose |
| Column | C18, 5 µm, 4.6 x 250 mm | Stationary phase for reversed-phase separation. |
| Mobile Phase | A: Water, B: Acetonitrile | Solvents used to elute the compound. |
| Gradient | 5% B to 95% B over 20 min | Varies the mobile phase composition to separate components. |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase. |
| Detection | UV at 254 nm | Monitors the elution of UV-active compounds. |
Note: The conditions presented are illustrative and would require optimization for this specific compound.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) serves as a rapid and effective method for monitoring the progress of reactions that synthesize this compound and for determining an appropriate solvent system for larger-scale purification. In TLC, a small amount of the sample is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel.
The plate is then developed in a sealed chamber containing a suitable mobile phase (eluent), often a mixture of a nonpolar solvent (like hexane (B92381) or ethyl acetate) in varying ratios. The components of the sample mixture travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases. The position of the compound is visualized, often under UV light, and its retention factor (Rƒ) is calculated. The Rƒ value is a characteristic property for a specific compound in a given solvent system and is used to assess purity and identify components.
Column Chromatography
For the purification of larger quantities of this compound, column chromatography is the standard method employed. This technique operates on the same principles as TLC but on a preparative scale. A glass column is packed with a stationary phase, such as silica gel, and the crude compound mixture is loaded onto the top.
An optimized solvent system, often determined from prior TLC analysis, is then passed through the column. The components of the mixture separate into bands as they travel down the column at different rates. Fractions of the eluent are collected sequentially, and those containing the pure desired compound, as identified by TLC analysis of the fractions, are combined and the solvent is evaporated to yield the purified this compound.
Theoretical and Computational Chemistry Studies of 8 Bromo 1 Chloro 5 Methoxyisoquinoline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of a molecule at the atomic level.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. For a molecule like 8-Bromo-1-chloro-5-methoxyisoquinoline, DFT calculations, often using functionals like B3LYP in conjunction with a basis set such as 6-31G(d,p), would be employed to optimize the molecular geometry and determine the ground-state electronic structure. nih.govijrte.org These calculations would yield key parameters such as bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional model of the molecule. Furthermore, analysis of the molecular orbitals (HOMO and LUMO) would offer insights into the molecule's reactivity and electronic transitions.
For more accurate electronic structure calculations, ab initio methods, which are based on first principles without empirical parameters, could be utilized. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory would provide a higher level of accuracy for properties such as electron correlation energies and thermochemical data. While computationally more demanding, these methods are invaluable for benchmarking results obtained from DFT and for studying systems where electron correlation is particularly important.
Molecular Dynamics Simulations
To understand the dynamic behavior of this compound, molecular dynamics (MD) simulations would be a powerful tool. These simulations model the movement of atoms and molecules over time, providing insights into conformational changes, intermolecular interactions, and the behavior of the molecule in different environments (e.g., in solution). By simulating the molecule's trajectory, researchers could explore its flexibility, solvent interactions, and potential binding modes with biological targets.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods are frequently used to predict spectroscopic properties, which can aid in the identification and characterization of compounds. nrel.govchemrxiv.org
NMR Chemical Shifts: DFT calculations can predict the 1H and 13C NMR chemical shifts of this compound. nih.gov By calculating the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated and compared with experimental data to confirm the structure.
IR Frequencies: The vibrational frequencies of the molecule can also be computed. ijrte.org These theoretical frequencies correspond to the peaks in an infrared (IR) spectrum and are associated with specific vibrational modes, such as stretching and bending of bonds. This information is crucial for interpreting experimental IR spectra.
Below is a hypothetical data table illustrating the type of results that could be generated from such calculations for key atoms.
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| C1 | - | 150.2 |
| C3 | 7.8 | 120.5 |
| C4 | 7.5 | 118.9 |
| C5 | - | 155.8 |
| C6 | 7.1 | 110.3 |
| C7 | 7.6 | 125.4 |
| C8 | - | 115.7 |
| C4a | - | 128.1 |
| C8a | - | 142.6 |
| OCH3 | 3.9 | 56.1 |
Note: The data in this table is purely illustrative and not based on actual experimental or calculated values for this compound.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry can be used to model chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify the most likely reaction pathways. This involves locating and characterizing the transition state structures, which are the high-energy points along the reaction coordinate. Calculating the activation energy provides quantitative information about the reaction kinetics. This type of modeling is essential for understanding the reactivity of the compound and for designing synthetic routes.
Structure-Activity Relationship (SAR) Derivations from Computational Models
In the context of drug discovery, computational models can be used to derive structure-activity relationships (SAR). By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a series of related isoquinoline (B145761) derivatives, quantitative structure-activity relationship (QSAR) models can be developed. These models correlate the calculated properties with biological activity, providing insights into the features that are important for a desired therapeutic effect. This approach would allow for the rational design of new analogues of this compound with potentially improved activity.
Research Applications of Halogenated Methoxyisoquinolines in Chemical Sciences
Role as Versatile Synthetic Intermediates and Building Blocks
The strategic placement of three distinct functional groups—a bromine atom at the C8 position, a chlorine atom at the C1 position, and a methoxy (B1213986) group at the C5 position—renders 8-bromo-1-chloro-5-methoxyisoquinoline a highly versatile intermediate in organic synthesis. The differing reactivity of the carbon-bromine and carbon-chlorine bonds is central to its utility, allowing for selective and sequential chemical modifications.
Precursors for Complex Heterocyclic Systems
The primary value of this compound as a synthetic precursor lies in the differential reactivity of its two halogen substituents. The carbon-bromine bond at the 8-position is generally more reactive than the carbon-chlorine bond at the 1-position in transition metal-catalyzed cross-coupling reactions. This reactivity difference enables chemists to perform site-selective functionalization.
For instance, palladium-catalyzed reactions such as the Suzuki-Miyaura (coupling with boronic acids), Sonogashira (coupling with terminal alkynes), or Buchwald-Hartwig amination (coupling with amines) can be carried out selectively at the C8 position. Under carefully controlled conditions, the C-Br bond reacts while the C-Cl bond remains intact. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, or amino groups, at this position.
Once the C8 position has been functionalized, the chlorine atom at the C1 position becomes a handle for subsequent transformations. The C1 position of the isoquinoline (B145761) nucleus is susceptible to nucleophilic aromatic substitution (SNAr), allowing the chlorine to be displaced by various nucleophiles. This two-step, selective functionalization strategy is a powerful tool for constructing complex, poly-substituted heterocyclic systems that would be difficult to synthesize through other methods. This stepwise approach is fundamental to building libraries of related compounds for further research.
Development of Novel Organic Materials
While the primary application of isoquinoline derivatives is in medicinal chemistry, the core heterocyclic structure is also of interest in materials science. Nitrogen-containing aromatic heterocycles can be incorporated into larger π-conjugated systems to develop novel organic materials with specific electronic or photophysical properties.
The functional handles on this compound allow for its incorporation into polymers or larger molecular architectures. Through cross-coupling reactions at both the C8 and C1 positions, the isoquinoline core can be linked to other aromatic or unsaturated units, extending the π-conjugation. The electron-donating methoxy group at the C5 position can further modulate the electronic properties, such as the HOMO-LUMO energy levels, of the resulting material. Such materials could, in principle, be investigated for applications in organic electronics, such as in the active layers of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Exploration in Medicinal Chemistry Research
The isoquinoline scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Halogenated derivatives like this compound are critical starting materials for the discovery of new therapeutic agents.
Design and Synthesis of Bioactive Isoquinoline Analogs
The compound serves as an excellent scaffold for generating libraries of novel isoquinoline analogs for biological screening. The ability to selectively modify the C1 and C8 positions allows for systematic exploration of the chemical space around the isoquinoline core. This process is crucial for establishing Structure-Activity Relationships (SAR), where the biological activity of a series of related compounds is correlated with their chemical structures.
By introducing a variety of substituents at the reactive sites, medicinal chemists can fine-tune the steric, electronic, and hydrophobic properties of the molecule to optimize its interaction with a biological target. For example, replacing the halogens with different functional groups can enhance binding affinity, improve selectivity, or modify pharmacokinetic properties.
Modulation of Enzyme Activity (e.g., Phosphodiesterase 10A, Poly(ADP-Ribose) Polymerases)
The isoquinoline framework is a key component of various enzyme inhibitors. One such class of enzymes is the Poly(ADP-ribose) Polymerase (PARP) family, which is essential for DNA repair processes. mdpi.com Inhibiting PARP enzymes has become a promising strategy in cancer therapy. mdpi.com Many known PARP inhibitors contain a heterocyclic core that mimics the nicotinamide (B372718) moiety of the enzyme's natural substrate (NAD+).
This compound can serve as a precursor to potential PARP inhibitors. The C1 position can be functionalized with groups that establish key hydrogen bonding interactions within the nicotinamide-binding pocket of the PARP enzyme. The C8 position can be modified to introduce substituents that extend into other regions of the active site, potentially increasing potency and selectivity. This targeted design approach allows for the creation of novel compounds for evaluation as enzyme modulators.
Ligand Design and Target Interaction Studies (in vitro)
The development of new drugs is an iterative process of design, synthesis, and biological evaluation. This compound is a valuable tool in the synthesis part of this cycle. After synthesizing a series of analogs from this starting material, their ability to interact with specific biological targets (e.g., receptors, enzymes) is assessed through in vitro assays.
These studies measure key parameters such as binding affinity (often expressed as Ki or IC50 values) and functional activity (e.g., enzyme inhibition). For instance, derivatives synthesized from the title compound can be tested for their ability to inhibit a specific enzyme in a cell-free assay. The data from these in vitro studies provide direct feedback on the success of the chemical modifications, guiding the design of the next generation of compounds with improved properties. This systematic approach of using a versatile building block to generate and test new molecules is a cornerstone of modern ligand design and drug discovery. nih.gov
| Compound Name |
|---|
| This compound |
| Isoquinoline |
| Cisplatin |
| Doxorubicin |
| Erlotinib |
Applications in Agrochemicals and Dyes
There is no information available in peer-reviewed journals, patents, or technical reports that describes the use of this compound as a component or precursor in the synthesis of agrochemicals, such as herbicides, insecticides, or fungicides. Similarly, its application in the manufacturing of dyes or pigments is not documented. The research focus for halogenated isoquinolines is predominantly in other scientific domains.
Functional Materials Research (e.g., Organic Light-Emitting Diodes)
An extensive search of the literature did not yield any studies where this compound is investigated for its properties or potential applications in functional materials. There are no findings that connect this specific compound to the development of materials for electronic or optical applications, including its use as a component in Organic Light-Emitting Diodes (OLEDs).
Development of Novel Research Tools in Chemical Biology
The development of chemical probes, fluorescent labels, or other molecular tools for chemical biology often involves heterocyclic scaffolds. However, there is no published research indicating that this compound has been developed or utilized as such a tool. Its potential in this area remains unexplored, and it is not cited as a research tool for studying biological systems.
Q & A
Q. What are the key synthetic pathways for 8-Bromo-1-chloro-5-methoxyisoquinoline, and how can reaction conditions be optimized?
The synthesis typically involves multi-step functionalization of the isoquinoline core. For example, bromination and chlorination can be achieved via Sandmeyer reactions after diazotization of an amino intermediate. Optimization includes controlling reaction temperature (e.g., 0–5°C for diazotization) and using catalysts like CuBr for bromination. The methoxy group’s position (para to reaction sites) may enhance electrophilic substitution efficiency . Purity is ensured via recrystallization or column chromatography, with HPLC validation (≥95% purity) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : H and C NMR identify substituent positions (e.g., methoxy at δ ~3.9 ppm, aromatic protons at δ 7.5–8.5 ppm).
- X-ray crystallography : Resolves crystal packing and confirms regiochemistry (e.g., planar isoquinoline ring with Br/Cl/Methoxy spatial orientation) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., 242.5 g/mol) .
Q. How can researchers ensure the compound’s stability during storage?
Store at 0–6°C in amber vials under inert atmosphere (argon/nitrogen) to prevent hydrolysis or photodegradation. Regular stability testing via TLC or HPLC is recommended .
Advanced Research Questions
Q. How does the methoxy group’s position (C5 vs. C7) influence reactivity in electrophilic substitution?
The C5-methoxy group directs electrophiles to the C8 position (para effect), as seen in bromination reactions. Computational studies (DFT) show enhanced electron density at C8 due to resonance donation from the methoxy group. Contrast this with C7-methoxy derivatives, where steric hindrance may reduce reaction yields .
Q. What strategies mitigate competing pathways during functionalization of the isoquinoline ring?
- Protecting groups : Use SEM (trimethylsilylethoxymethyl) to shield reactive NH sites during halogenation.
- Regioselective catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) at C8-Bromo avoids side reactions at C1-Cl .
- Kinetic control : Low-temperature reactions (−78°C) favor desired intermediates over thermodynamic products .
Q. How can computational modeling predict regioselectivity in derivative synthesis?
Q. How to resolve contradictions in reported melting points or spectral data?
Cross-validate data using multiple techniques:
- DSC/TGA : Determine exact melting points (e.g., 83–87°C vs. literature claims).
- Variable-temperature NMR : Detect polymorphic transitions or solvate formation.
- Inter-laboratory reproducibility : Compare results across synthetic batches .
Methodological Design & Data Analysis
Designing a kinetic study to compare halogen displacement rates at C1 vs. C8:
- Experimental setup : React the compound with NaI in DMF at 50°C, monitoring iodide formation via ICP-MS.
- Data analysis : Fit to a second-order rate equation; compare activation energies (Ea) for C1-Cl vs. C8-Br substitution.
- Controls : Include analogues (e.g., 5-methoxyisoquinoline without halogens) to isolate substituent effects .
Optimizing HPLC conditions for separating diastereomers or regioisomers:
- Column : C18 reverse-phase (150 mm × 4.6 mm, 3 µm).
- Mobile phase : Gradient of 0.1% TFA in water/acetonitrile (70:30 to 50:50 over 20 min).
- Detection : UV at 254 nm for halogen/methoxy absorption. Validate with spiked standards .
Safety & Toxicity Considerations
Q. What safety protocols are essential for handling brominated isoquinolines?
- PPE : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation (H333 risk ).
- Waste disposal : Segregate halogenated waste for incineration by certified facilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
